5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one is an organic compound belonging to the benzothiazole family, characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. The compound features an acetyl group at the 5th position and a fluorine atom at the 6th position of the benzothiazole ring, which significantly influences its chemical properties and biological activities. This compound is identified by the chemical formula and has a CAS registry number of 175711-85-0 .
The compound is classified as a benzothiazole derivative, which are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom often enhances the lipophilicity and bioactivity of such compounds, making them valuable in drug design .
The synthesis of 5-acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one typically involves several key steps:
The molecular structure of 5-acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one can be represented as follows:
This structure highlights the arrangement of atoms within the molecule, showcasing how the functional groups influence its reactivity and interactions with biological targets .
5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one participates in various chemical reactions due to its electrophilic nature. Notably:
These reactions are crucial in synthesizing more complex derivatives that can exhibit enhanced biological activities .
The mechanism of action for 5-acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one largely depends on its application in medicinal chemistry. It is known to interact with specific molecular targets such as enzymes or receptors:
This interaction leads to modulation of biological pathways, making it a candidate for therapeutic applications .
The physical properties of 5-acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one include:
Chemical properties include:
These properties are significant for determining its behavior in various applications, particularly in drug formulation .
5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one has several notable applications:
The benzothiazole core is a privileged heterocyclic scaffold in drug discovery, characterized by a benzene ring fused to a thiazole ring containing nitrogen and sulfur atoms. This bicyclic structure confers significant planarity, electron-rich character, and diverse non-covalent interaction capabilities (e.g., hydrogen bonding via nitrogen, hydrophobic interactions, π-π stacking) [8] [9]. These properties enable benzothiazoles to act as bioisosteres for purine bases or phenolic motifs, facilitating target binding. Approximately 70% of FDA-approved heterocyclic drugs contain such fused bicyclic systems [4].
Benzothiazole derivatives exhibit broad pharmacological profiles, including antimicrobial, anticancer, and central nervous system (CNS) activities [1] [9]. Their therapeutic relevance is exemplified in clinical agents:
Table 1: FDA-Approved Benzothiazole-Containing Antibiotics [2]
Antibiotic | Class | FDA Approval Year | Target Pathogens |
---|---|---|---|
Cefotiam | 2nd-gen cephalosporin | 1981 | Gram-positive bacteria |
Ceftazidime | 3rd-gen cephalosporin | 1984 | Pseudomonas aeruginosa |
Ceftobiprole | 5th-gen cephalosporin | 2009 | MRSA |
Tazobactam | β-lactamase inhibitor | 1992 | β-lactamase-producing bacteria |
The scaffold’s versatility allows functionalization at C-2, C-5, and C-6, enabling rational drug design to optimize pharmacokinetic and pharmacodynamic properties [5] [8].
Fluorine at C-6 enhances benzothiazole bioactivity through multiple mechanisms:
The acetyl group at C-5 contributes to:
Table 2: Impact of Substituents on Benzothiazole Bioactivity [3] [7] [9]
Substituent | Position | Lipophilicity (log P) | Key Biological Effects | Example Activity Enhancement |
---|---|---|---|---|
F | C-6 | +0.14 | ↑ Metabolic stability, ↑ target affinity | 4× ↑ antifungal potency [7] |
COCH₃ | C-5 | +0.38 | Electrophilicity, hybrid scaffold synthesis | Synergistic antitumor effects [9] |
F + COCH₃ | C-6 + C-5 | +0.52 | Combined metabolic stability & target covalent modulation | 90% fungal growth inhibition [7] |
In 6-fluoro-5-acetylbenzothiazoles, fluorine’s steric mimicry of hydrogen allows seamless integration into binding pockets, while the acetyl group enables covalent interactions—yielding dual advantages in potency and selectivity [3] [10].
The synthesis of fluorinated benzothiazolones evolved from classical cyclization methods. Early routes (1980s) relied on halogen-assisted cyclization:
Modern approaches prioritize atom economy and catalyst recyclability:
Table 3: Evolution of Synthetic Methods for 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one [7] [10]
Synthetic Era | Key Method | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
1980–2000 | Acid chloride cyclization | Toluene reflux, 24 h | 30–45 | Simple; low yield, toxic byproducts |
2000–2010 | Oxidative coupling | Pb(OAc)₄, CH₂Cl₂, 12 h | 50–65 | Moderate purity; heavy metal contamination |
2010–Present | Micellar catalysis | CPB/H₂O, 30°C, 20 h | 65–72 | Aqueous, eco-friendly; requires chromatography |
2020–Present | NaI/K₂S₂O₈ catalysis | CH₃CN, 80°C, 16–36 h | 36–96 | Regioselective; long reaction time |
2023–Present | Triazole hybridization [7] | CuI, DMF, 80°C, 8 h | 75–89 | Generates multitarget agents; complex purification |
The compound (CAS: 1065678-31-0) emerged as a key intermediate for fungicides and kinase inhibitors, with optimized routes enabling gram-scale production [3] [7]. Its commercial availability (e.g., Pharmint, EVITACHEM) since 2010 accelerated structure-activity relationship (SAR) studies in antimicrobial and anticancer fields [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1